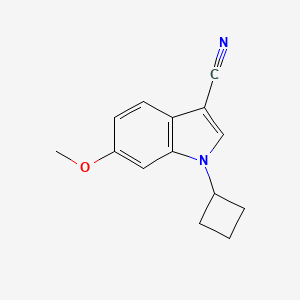![molecular formula C11H13N3O3 B1444768 Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- CAS No. 1100364-76-8](/img/structure/B1444768.png)
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-
Descripción general
Descripción
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- is a chemical compound primarily used in scientific research. It is known for its unique properties and versatility, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- typically involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoin-doline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine in the presence of dimethylformamide and DIPEA under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- are not widely documented, the compound is generally produced in controlled laboratory settings due to its specialized applications in research .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- undergoes various chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where substituents on the benzene ring are replaced by other groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like halogens (Cl2, Br2) and catalysts such as AlCl3.
Oxidation Reactions: Typically use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The azido group (-N3) is known for its reactivity, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can result in various biological effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Azido-2-(2-methoxyethoxy)ethane
- 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane
- 3-Azido-1-propanol
Uniqueness
Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]- is unique due to its specific structure, which combines an azido group with a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propiedades
IUPAC Name |
1-[4-(2-azidoethoxy)-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8(15)9-3-4-10(11(7-9)16-2)17-6-5-13-14-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSIWQDZDAFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCN=[N+]=[N-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)










![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)


